molecular formula C21H26FN3O4S B2367200 3-fluoro-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)benzamide CAS No. 1021058-69-4

3-fluoro-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)benzamide

Cat. No.: B2367200
CAS No.: 1021058-69-4
M. Wt: 435.51
InChI Key: NPZRJGHRZXKNIB-UHFFFAOYSA-N
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Description

3-fluoro-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of certain enzymes that play a crucial role in the development and progression of various diseases.

Scientific Research Applications

Serotonin 1A Receptors in Alzheimer's Disease

A selective serotonin 1A (5-HT(1A)) molecular imaging probe, structurally related to the chemical , was utilized for quantification of 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. The study highlighted the potential of such compounds in diagnosing and understanding the progression of neurological conditions like Alzheimer's disease through positron emission tomography (PET) imaging (Kepe et al., 2006).

HIV-1 Attachment Inhibition

Another study explored the impact of piperazine substitution patterns on antiviral potency, identifying derivatives as potent inhibitors of HIV-1 attachment. This research underscores the therapeutic application potential of these compounds in designing new drugs to interfere with the viral gp120 interaction with the host cell receptor CD4, offering insights into the broader pharmacological uses of such derivatives (Wang et al., 2009).

Herbicide Activity and Selectivity

In the agricultural chemistry field, fluorine substitution in benzamide derivatives was found to significantly alter herbicidal properties, demonstrating the utility of these compounds in developing selective and effective herbicides. Such modifications enhance activity and selectivity, providing valuable tools for crop protection strategies (Hamprecht et al., 2004).

5-HT7 Receptor Antagonists

Compounds containing the piperazine moiety, similar to the chemical , have been synthesized and evaluated as 5-HT(7) receptor antagonists. These derivatives showed promising IC(50) values, indicating their potential in the development of treatments for disorders related to the serotonin system (Yoon et al., 2008).

Anti-Microbial Screening

Fluoro-substituted sulphonamide benzothiazole compounds, comprising thiazole and demonstrating antimicrobial activity, were synthesized and evaluated. This study exemplifies the chemical's relevance in creating new antibacterial and antifungal agents, showcasing its application in medicinal chemistry and pharmaceutical research (Jagtap et al., 2010).

Properties

IUPAC Name

3-fluoro-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O4S/c1-29-20-8-6-19(7-9-20)24-11-13-25(14-12-24)30(27,28)15-3-10-23-21(26)17-4-2-5-18(22)16-17/h2,4-9,16H,3,10-15H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZRJGHRZXKNIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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